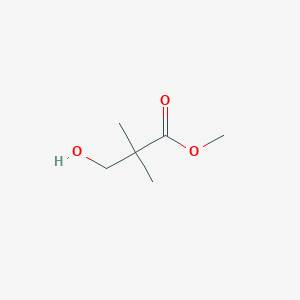

Methyl 3-hydroxy-2,2-dimethylpropanoate

Cat. No. B147297

Key on ui cas rn:

14002-80-3

M. Wt: 132.16 g/mol

InChI Key: KJRFTNVYOAGTHK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04837357

Procedure details

120 g (1.18 mol) of triethylamine were added with vigorous stirring under reflux to a hot mixture at 50° C. of 975 g (12 mol) of 37% strength formaldehyde solution and 865 g (12 mol) of isobutyraldehyde, and the mixture was allowed to rise to 92° to 94° C. in the course of 10 minutes. Triethylamine and water were then distilled off at from 150 to 30 mbar in the course of from 15 to 20 minutes and at a maximum bottom of column temperature of from 70° to 75° C. The remaining mixture was then heated under atmospheric pressure to 160° C. in the course of 15 minutes, during which, essentially, further residues of water came off, and was stirred at that temperature for a further 160 minutes. Distillation of the mixture gave 180 g of a fraction of boiling range 80°-95° C. at 8-10 mbar, which contained 119 g (1.17 mol) of hydroxypivalinaldehyde, corresponding to 9.75%, based on the starting materials. This left a residue of 305 g which, according to analysis by gas chromatography, comprised 96% (869 g; 4.26 mol) of 2,2-dimethylpropane-1,3-diol hydroxypivalate, corresponding to a 71% yield, based on the starting materials (overall selectivity 80.75%). The residue was taken up in 1,100 ml of methanol, 15 g (0.28 mol) of sodium methanolate were added, and the mixture was stirred at room temperature for 15 hours. Neutralization with acetic acid and fractional distillation gave 496.5 g (3.76 mol) of methyl hydroxypivalate, corresponding to 88.34% yield, based on esterdiol III, and also 375.4 g (3.68 mol) of 2,2-dimethyl-1,3-propanediol, corresponding to an 86.4% yield.

Name

sodium methanolate

Quantity

15 g

Type

catalyst

Reaction Step Five

Yield

71%

Identifiers

|

REACTION_CXSMILES

|

C(N(CC)CC)C.C=O.C(=O)C(C)C.[OH:15][CH2:16][C:17]([CH3:28])([CH3:27])[C:18]([O:20][CH2:21]C(C)(C)CO)=[O:19]>CO.C[O-].[Na+]>[OH:15][CH2:16][C:17]([CH3:28])([CH3:27])[C:18]([O:20][CH3:21])=[O:19] |f:5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

120 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=O

|

|

Name

|

|

|

Quantity

|

865 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(C)C)=O

|

Step Three

|

Name

|

|

|

Quantity

|

869 g

|

|

Type

|

reactant

|

|

Smiles

|

OCC(C(=O)OCC(CO)(C)C)(C)C

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Five

|

Name

|

sodium methanolate

|

|

Quantity

|

15 g

|

|

Type

|

catalyst

|

|

Smiles

|

C[O-].[Na+]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with vigorous stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to rise to 92° to 94° C. in the course of 10 minutes

|

|

Duration

|

10 min

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Triethylamine and water were then distilled off at from 150 to 30 mbar in the course of from 15 to 20 minutes

|

|

Duration

|

17.5 (± 2.5) min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

of from 70° to 75° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The remaining mixture was then heated under atmospheric pressure to 160° C. in the course of 15 minutes, during which

|

|

Duration

|

15 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

was stirred at that temperature for a further 160 minutes

|

|

Duration

|

160 min

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Distillation of the mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gave 180 g of a fraction of boiling range 80°-95° C. at 8-10 mbar, which

|

WAIT

|

Type

|

WAIT

|

|

Details

|

This left a residue of 305 g which

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred at room temperature for 15 hours

|

|

Duration

|

15 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Neutralization with acetic acid and fractional distillation

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OCC(C(=O)OC)(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 3.76 mol | |

| AMOUNT: MASS | 496.5 g | |

| YIELD: PERCENTYIELD | 71% | |

| YIELD: CALCULATEDPERCENTYIELD | 88.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |